molecular formula C44H36Cl5FeN85 B607440 Fe-TMPyP CAS No. 133314-07-5

Fe-TMPyP

Cat. No.: B607440
CAS No.: 133314-07-5
M. Wt: 909.92
InChI Key: OBVSSRNEHYVRKI-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(III) meso-tetra (N-methyl-4-pyridyl-porphine) (Fe-TMPyP) is a metalloporphyrin complex with a central iron(III) ion coordinated to a tetrapyrrole macrocycle. It is renowned for its dual biological roles: (1) acting as a pharmacological chaperone to stabilize the native conformation of prion protein (PrP) and inhibit misfolding, and (2) functioning as a peroxynitrite decomposition catalyst to mitigate oxidative stress .

Mechanism of Action on PrP:
this compound binds to PrP with 1:1 stoichiometry (Kd = 11 ± 1 mM) at a pocket involving strand 1, helices 2 and 3, and the loop between strand 1 and helix 2 . Single-molecule force spectroscopy (SMFS) studies reveal that this compound stabilizes the native PrP state by increasing the unfolding force (ΔFu ≈ 0.2 pN) and energy barrier (ΔG‡ ≈ −11.6 ± 0.5 kBT), while destabilizing misfolded intermediates (e.g., M1 and M2 states) . It also disrupts intermolecular interactions that stabilize misfolded PrP aggregates, effectively slowing fibril growth kinetics .

Therapeutic Relevance:
this compound’s ability to reshape PrP’s energy landscape makes it a candidate for treating prion diseases like Creutzfeldt-Jakob disease. Additionally, it protects against mitochondrial permeability transition (mPT) and oxidative damage in hepatocytes, highlighting its pleiotropic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fe-TMPyP is synthesized by coordinating iron to the meso-tetrakis(N-methyl-4-pyridyl)porphyrin ligand. The synthesis typically involves the following steps:

    Preparation of the Ligand: The ligand, meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is synthesized by reacting pyrrole with 4-methylpyridine in the presence of an acid catalyst.

    Metalation: The ligand is then reacted with an iron salt, such as iron(III) chloride, in a suitable solvent like methanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Catalytic Decomposition of Peroxynitrite

Fe-TMPyP exhibits distinct mechanisms in peroxynitrite (ONOO⁻) decomposition compared to analogous porphyrins. Kinetic studies reveal:

Reaction StepRate Constant (M⁻¹s⁻¹)
OxoFe(IV)-TMPyP + NO₂ → Fe(III)-TMPyP + NO₃⁻5.4×1045.4\times 10^4
OxoFe(IV)-TMPyP + ONOO⁻ → Fe(III)-TMPyP + NO₃⁻2.4×1042.4\times 10^4

The process involves a "cage-return" mechanism where this compound stabilizes high-valent oxoiron(IV) intermediates, enabling efficient radical scavenging and nitrate formation . This contrasts with FeTMPS, which favors direct peroxynitrite isomerization .

C–H Bond Hydroxylation via Oxoiron(IV) Intermediates

This compound generates a highly reactive oxoiron(IV) π-radical cation ([OFeᴵⱽ-TMPyP]⁺) upon activation by oxidants like m-CPBA. Key findings include:

  • Substrate Specificity : Hydroxylates xanthene to 9-xanthydrol (90% yield) and ethylbenzoic acid (k=1.3×106k=1.3\times 10^6 M⁻¹s⁻¹) .
  • Oxygen Rebound Mechanism : Partial 18O^{18}\text{O}-incorporation (21%) confirms radical-mediated hydroxylation .
  • Thermodynamic Stability : Estimated O–H bond dissociation energy (BDE) of ~100 kcal/mol, exceeding non-cationic porphyrin analogs .

Redox Modulation in Fenton-like Reactions

In the presence of Fe(III) and H₂O₂, this compound drives hydroxyl radical (ȮH) generation, enabling oxidative transformations:

ConditionObservation
This compound + H₂O₂ + 1,5-DHNOxidation to juglone derivatives
NaCl (1 M)Competes with TMPyP-DNA binding

This system achieves in situ ȮH production, critical for degrading organic substrates under dark conditions .

Modulation of Protein Folding and Aggregation

This compound acts as a pharmacological chaperone for prion protein (PrP):

  • Native State Stabilization : Increases unfolding force by 25% and raises unfolding barrier height (ΔG\Delta G^‡) .
  • Misfolding Inhibition : Reduces stable misfolded dimer (MDM_D) formation by 90% via blocking intermolecular C-terminal interactions .
  • Toxicity Mitigation : Suppresses Aβ oligomer synaptotoxicity (IC₅₀ = 5 µM) .

DNA Nanomechanical Effects

While primarily studied for TMPyP (non-metallated), this compound’s planar structure suggests analogous DNA interactions:

  • Binding Modes : Intercalation (slow, kon=103k_{on}=10^3 M⁻¹s⁻¹) vs. groove binding (fast, kon=105k_{on}=10^5 M⁻¹s⁻¹) .
  • Mechanical Impact : Softens dsDNA (persistence length ↓ 30%) and lengthens ssDNA (contour length ↑ 15%) at 5–5120 nM .

Scientific Research Applications

Pharmacological Applications

Fe-TMPyP has been studied extensively for its role as a pharmacological chaperone in protein misfolding diseases. It binds to the cellular prion protein (PrP), inhibiting its misfolding and aggregation.

Case Study: Inhibition of Prion Protein Misfolding

  • Mechanism : this compound stabilizes the native structure of PrP while preventing the formation of toxic misfolded aggregates. It alters the unfolding dynamics of PrP, increasing the force required for unfolding and delaying refolding into misfolded states .
  • Findings : In vitro aggregation assays demonstrated that this compound significantly reduced prion aggregation at concentrations around 50 µM, effectively doubling the time to reach half-maximal aggregation compared to controls .

Table 1: Effects of this compound on Prion Aggregation

Concentration (µM)Time to Half-Maximal Aggregation (h)Total Insoluble Aggregate (Fluorescence Units)
0>40High
2~40Moderate
10~40Moderate
50<20Low

Neuroprotective Effects

This compound has shown promise in mitigating neurotoxicity associated with amyloid-beta oligomers, which are implicated in Alzheimer's disease.

Case Study: Protection Against Synaptotoxicity

  • Mechanism : The compound inhibits the synaptotoxic effects of amyloid-beta by binding to PrP and blocking its toxic activities, including channel formation that disrupts neuronal function .
  • Results : In cellular models, this compound demonstrated a reduction in synaptotoxicity linked to amyloid-beta exposure, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Catalytic Applications

Beyond biological applications, this compound serves as an effective catalyst in various chemical reactions, particularly in peroxynitrite decomposition.

Case Study: Mitochondrial Function Enhancement

  • Mechanism : this compound acts as a catalyst for peroxynitrite decomposition, enhancing mitochondrial respiration and reducing oxidative stress within cells .
  • Findings : Studies showed that treatment with this compound improved mitochondrial function in isolated brain mitochondria by promoting state III respiration without depolarizing the mitochondrial membrane .

Table 2: Mitochondrial Respiration Metrics with this compound

TreatmentState III Respiration (Oxygen Consumption Rate)Mitochondrial Depolarization
ControlLowYes
This compoundHighNo

Antioxidant Properties

This compound exhibits antioxidant properties that can be leveraged in various therapeutic contexts.

Case Study: Reduction of Oxidative Stress

  • Mechanism : The compound scavenges reactive oxygen species and mitigates oxidative damage in cellular models.
  • Results : In studies involving oxidative stress models, this compound effectively reduced markers of oxidative damage, highlighting its potential role as an antioxidant therapy .

Comparison with Similar Compounds

TMPyP (Free Ligand Without Metal)

TMPyP, the metal-free porphyrin ligand, shares structural similarity with Fe-TMPyP but lacks the iron center. Key differences include:

Property This compound TMPyP References
Aβ Aggregation Inhibition IC50 (fibrils): ~0.43 μM (weak) IC50 (fibrils): 0.43 μM (stronger)
PrP Stabilization Stabilizes native PrP; ΔFu = +0.2 pN No reported effect on PrP
Mechanistic Role Iron center aids peroxynitrite scavenging Lacks catalytic metal center

Other Metalloporphyrins (Zn-TMPyP, Fe-TCP)

Metalloporphyrins with different metal ions exhibit divergent biological activities:

  • Zn-TMPyP: Inhibits NF-κB activation in macrophages, similar to this compound, but through zinc-dependent modulation of nitric oxide signaling . No reported role in PrP stabilization.
  • Fe-TCP (Iron(III) Tetrakis Carboxylatophenyl Porphyrin): Shares this compound’s antioxidant properties, mitigating mitochondrial ROS/RNS in hepatocytes .

Molecular Chaperones (e.g., secB, HSP70)

Cellular chaperones and this compound share functional overlap in stabilizing native proteins but differ mechanistically:

Property This compound Cellular Chaperones (e.g., HSP70)
Binding Site Specific to PrP’s structural pocket Broad substrate recognition
Effect on Misfolding Suppresses misfolded intermediates (M1/M2) Refold or degrade misfolded proteins
Thermodynamic Impact Increases native state stability (ΔG‡) Transient stabilization

Key Insight : this compound’s targeted, irreversible stabilization of PrP contrasts with the dynamic, ATP-dependent action of cellular chaperones .

Small-Molecule Inhibitors (Hematoxylin, Brazilin)

Compared to natural polyphenolic inhibitors:

Inhibitor IC50 (Aβ Fibrils) Mechanism PrP Activity
This compound 0.43 μM Stabilizes native PrP; inhibits oligomers Yes
Hematoxylin 1.6 μM Non-specific aggregation inhibition No
Brazilin 2.3 μM Binds Aβ via π-π stacking No

Key Insight : this compound’s bifunctionality (PrP stabilization + Aβ inhibition) distinguishes it from conventional inhibitors .

Biological Activity

Introduction

Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin (Fe-TMPyP) is a cationic porphyrin that has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and cellular signaling. This compound acts primarily as a peroxynitrite decomposition catalyst, which has implications for its use in various therapeutic applications, including neuroprotection and cancer treatment. This article reviews the biological activity of this compound, summarizing key findings from recent studies, and includes data tables and case studies to illustrate its effects.

This compound functions by scavenging peroxynitrite, a reactive nitrogen species that can lead to oxidative damage in cells. By decomposing peroxynitrite, this compound mitigates oxidative stress and inflammation, which are pivotal in various pathological conditions.

Key Mechanisms:

  • Peroxynitrite Scavenging : this compound effectively reduces peroxynitrite levels, thereby decreasing nitrosative stress in tissues.
  • Antioxidant Properties : It enhances the antioxidant capacity of cells by preserving glutathione levels and reducing lipid peroxidation markers such as malondialdehyde (MDA) .
  • Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of thymocytes in response to mitogens .

Neuroprotection

Recent studies highlight the neuroprotective effects of this compound in models of ischemia-reperfusion injury. In one study involving neonatal rats subjected to intestinal ischemia-reperfusion (I/R), administration of this compound resulted in:

  • Reduced Neutrophil Infiltration : Myeloperoxidase activity, a marker for neutrophil infiltration, was significantly lower in the I/R group treated with this compound compared to controls .
  • Decreased Lipid Peroxidation : MDA levels were markedly elevated in untreated I/R animals but remained stable in those treated with this compound .
  • Preservation of Antioxidant Capacity : Total glutathione levels were higher in the I/R + this compound group compared to untreated animals .

Cancer Treatment

This compound's ability to bind DNA and alter its mechanical properties suggests potential applications in cancer therapy. It has been shown to stabilize G-quadruplex structures and inhibit telomerase activity, which is crucial for cancer cell proliferation . The binding dynamics of this compound with DNA can be finely tuned based on concentration and ionic conditions, impacting DNA-dependent processes such as replication and transcription .

Table 1: Summary of Biological Activities of this compound

ActivityEffectReference
NeuroprotectionReduces neutrophil infiltration
Antioxidant capacityPreserves glutathione levels
Lipid peroxidation reductionLowers MDA levels
Inhibition of cell proliferationDecreases thymocyte response
G-quadruplex stabilizationAffects telomerase activity

Table 2: Case Studies on this compound Administration

Study TypeModel UsedFindingsReference
Ischemia-Reperfusion InjuryNeonatal RatsReduced inflammation and oxidative stress
Stroke ModelMiddle Cerebral ArteryNeuroprotective during mild ischemia
Thymocyte ProliferationThymocyte CulturesInhibited proliferation in response to mitogens

Q & A

Q. What is the role of Fe-TMPyP in studying protein folding and aggregation mechanisms?

This compound (Iron(III)-meso-tetrakis(N-methylpyridinium-4-yl)porphyrin) acts as a pharmacological chaperone, modulating the energy landscape of protein folding and aggregation. In studies on prion protein (PrP), this compound reduces unfolding rates by ~30% and increases unfolding forces by 0.2 pN, suggesting stabilization of intermediate folding states. Methodologically, its effects are quantified using single-molecule force spectroscopy (e.g., atomic force microscopy) and Thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics .

Q. What experimental techniques are commonly used to assess this compound's effects on protein dynamics?

  • Single-molecule force spectroscopy : Measures unfolding forces and rates under controlled conditions, with data fitted to models like Dudko et al.’s theory to extract kinetic parameters .
  • ThT fluorescence : Tracks amyloid-like aggregation via fluorescence intensity changes over time.
  • Immunoblotting : Validates aggregation by detecting insoluble protein fractions.
  • Control experiments : Include Fe-free TMPyP or antioxidants to isolate this compound-specific effects from oxidative artifacts .

Q. How can researchers optimize this compound concentration to balance protein stabilization and experimental artifacts?

Perform titration experiments across a concentration gradient (e.g., 1–50 µM) while monitoring:

  • Unfolding rates (via force spectroscopy) to identify concentrations that stabilize intermediates without over-stabilization.
  • ThT signal suppression : Higher this compound concentrations may quench fluorescence, requiring normalization.
  • Oxidative damage controls : Measure reactive oxygen species (ROS) levels to rule out confounding oxidative effects .

Q. How should contradictions between ThT fluorescence data and immunoblotting results in this compound studies be resolved?

  • ThT limitations : ThT binds preferentially to β-sheet-rich fibrils, missing non-fibrillar aggregates. Use complementary techniques like transmission electron microscopy (TEM) or dynamic light scattering (DLS) for morphology validation.
  • Immunoblotting : Quantify insoluble aggregates via centrifugation and SDS-PAGE. Discrepancies may arise from differences in detection thresholds or aggregation pathways. Triangulate data from multiple methods to confirm findings .

Q. What statistical approaches are recommended for analyzing single-molecule force spectroscopy data involving this compound?

  • Model fitting : Apply the Dudko model to force-extension curves to calculate unfolding barriers (ΔG\Delta G) and transition state positions.
  • Error analysis : Account for instrument-induced errors (e.g., ±2% force calibration errors) using Monte Carlo simulations or bootstrap resampling.
  • Cluster analysis : Group unfolding events into distinct populations (e.g., native vs. intermediate states) using algorithms like k-means or Gaussian mixture models .

Q. How can researchers conduct a systematic review of this compound's applications across different protein systems?

  • Database searches : Use PubMed, Scopus, and Web of Science with keywords like "this compound AND protein aggregation" or "metalloporphyrins AND folding kinetics."
  • Inclusion criteria : Prioritize primary literature with mechanistic insights (e.g., kinetic parameters, structural data).
  • Bias mitigation : Cross-reference preprints, conference abstracts, and negative-result studies to avoid publication bias .

Q. What are best practices for documenting this compound experimental parameters to ensure reproducibility?

  • Data Management Plans (DMPs) : Specify buffer conditions (pH, ionic strength), this compound stock preparation (e.g., solvent, purity), and instrument calibration details.
  • Metadata standards : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data (e.g., force curves, fluorescence traces).
  • Public repositories : Deposit datasets in platforms like Zenodo or Dryad with unique DOIs .

Q. What strategies differentiate this compound's direct binding effects from indirect oxidative modifications?

  • Control experiments : Compare results with Fe-free TMPyP or add antioxidants (e.g., ascorbate) to suppress ROS.
  • Spectroscopic assays : Use UV-vis spectroscopy to confirm this compound-protein binding via shifts in Soret band absorption.
  • Mutagenesis : Engineer proteins lacking this compound-binding residues (e.g., histidine clusters) to isolate binding-dependent effects .

Q. How should researchers design experiments to investigate this compound's impact on prion protein misfolding in cellular models?

  • Cell viability assays : Use MTT or ATP-based assays to rule out cytotoxicity at working concentrations.
  • FRET-based reporters : Incorporate fluorescent tags (e.g., GFP-RFP) to monitor conformational changes in real time.
  • Pathway analysis : Combine RNA-seq or proteomics to identify this compound-modulated pathways (e.g., unfolded protein response) .

Q. What methodologies address low signal-to-noise ratios in ThT fluorescence assays with this compound?

  • Background subtraction : Measure ThT fluorescence in this compound-containing buffer without protein.
  • Normalization : Express data as relative fluorescence units (RFU) or percentage of control (e.g., untreated protein).
  • Alternative dyes : Use Congo Red or ANS (1-anilinonaphthalene-8-sulfonate) for cross-validation .

Properties

IUPAC Name

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLWUKNBYRMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849546
Record name 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133314-07-5
Record name 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.